1-(2-Methylpropyl)piperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)7-10-5-3-9(11)4-6-10/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFLPHTUVSRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508164 | |
| Record name | 1-(2-Methylpropyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79508-91-1 | |
| Record name | 1-(2-Methylpropyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Methylpropyl Piperidin 4 Ol and Analogues
Strategies for Piperidine (B6355638) Ring Construction
Cyclization Reactions in Piperidine Synthesis
Cyclization reactions are a cornerstone of heterocyclic chemistry, providing direct routes to the piperidine skeleton. These reactions can be broadly categorized as intramolecular, involving the formation of a ring from a single linear precursor, or intermolecular, where two or more components assemble to form the ring. nih.gov
Intramolecular Cyclization : This approach involves the cyclization of a linear molecule containing both an amine and a reactive functional group separated by an appropriate number of atoms. For instance, the metal-catalyzed cyclization of amino-aldehydes or the intramolecular hydroamination/cyclization of alkynes can yield piperidine structures. nih.gov Radical cyclizations of unsaturated amines or amides also represent a viable pathway. beilstein-journals.orgnih.gov A common strategy involves the cyclization of 5-aminoalkanols or their derivatives. dtic.mil The choice of catalyst, such as gold(I) or palladium complexes for oxidative amination of alkenes, can influence the reaction's efficiency and stereoselectivity. nih.gov
Intermolecular Cycloaddition : The Diels-Alder reaction, a [4+2] cycloaddition, offers a powerful method for constructing six-membered rings. The reaction between a diene and an imine (a diene-imine cycloaddition) or its equivalent, followed by reduction, can produce highly substituted piperidines. beilstein-journals.orgnih.gov
Dieckmann Condensation : 4-Piperidones, direct precursors to 4-piperidinols, are frequently synthesized via the Dieckmann condensation. This intramolecular reaction involves the cyclization of an aminodicarboxylate ester, which is typically formed by the addition of a primary amine to two equivalents of an acrylate (B77674) ester. dtic.milresearchgate.net The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the 4-piperidone. researchgate.net
Reductive Amination Approaches to Piperidine Derivatives
Reductive amination is a versatile and widely used method for forming C-N bonds and can be adapted for the construction of the piperidine ring itself. researchgate.net This can be achieved through either intramolecular or intermolecular pathways.
Intramolecular Reductive Amination : This strategy involves the cyclization of a linear molecule containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl). For example, the iron-catalyzed reductive amination of ω-amino fatty acids can efficiently produce piperidines. nih.gov Similarly, the diastereoselective reductive cyclization of amino acetals, which can be prepared via the nitro-Mannich reaction, offers stereochemical control over the final piperidine structure. nih.gov
Intermolecular [5+1] Annulation : In this approach, a five-carbon component containing two electrophilic centers reacts with an amine. Reductive amination is often employed in these annulations. nih.gov A notable example is the one-pot synthesis of 2,3-substituted piperidines from an aldimine and glutaraldehyde, which proceeds through an organocatalytic Mannich reaction followed by a reductive cyclization. rsc.org
Ring Expansion Protocols for Heterocyclic Construction
The synthesis of piperidines can also be accomplished through the expansion of smaller, pre-existing heterocyclic rings. This method can provide access to specific substitution patterns that may be difficult to achieve through direct cyclization.
Aziridinium-Mediated Ring Expansion : A well-documented strategy involves the ring expansion of proline derivatives (pyrrolidines). For example, prolinol can be converted into an aziridinium (B1262131) salt intermediate, which then undergoes a regioselective nucleophilic ring-opening to yield a 3-substituted piperidine. acs.org This methodology allows for the creation of enantiopure 3-substituted piperidines from readily available chiral precursors. acs.org
Other Ring Expansion Reactions : Other reported methods include the reaction of certain cyclic precursors with alkyl azides, although yields for piperidine formation can be low. dtic.mil The general principle involves the insertion of a one-carbon unit into the ring of a pyrrolidine (B122466) derivative, leading to the six-membered piperidine structure. Stereoselective and regioselective ring expansions have been developed to produce azepane derivatives from piperidines, and similar logic can be applied to pyrrolidine-to-piperidine transformations. rsc.org
Introduction of the 2-Methylpropyl Moiety onto the Piperidine Nitrogen
Once the piperidin-4-ol core is obtained, the final step in the synthesis of 1-(2-methylpropyl)piperidin-4-ol is the introduction of the 2-methylpropyl (isobutyl) group onto the nitrogen atom. This is typically achieved through N-alkylation or reductive amination.
N-Alkylation Techniques via Nucleophilic Substitution
Direct N-alkylation is a classical and straightforward method for forming the C-N bond. The reaction involves the nucleophilic attack of the secondary amine of piperidin-4-ol on an electrophilic 2-methylpropyl source, typically an alkyl halide.
The general reaction is: Piperidin-4-ol + 1-Halido-2-methylpropane → this compound
This SN2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. researchgate.net The choice of base and solvent is crucial to optimize the yield and minimize side reactions, such as the formation of quaternary ammonium (B1175870) salts from over-alkylation. researchgate.net
| Reagent | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Isobutyl Bromide | K₂CO₃ (Potassium Carbonate) | DMF (Dimethylformamide) | Room Temp. | A common and effective combination for N-alkylation. researchgate.net |
| Isobutyl Iodide | DIPEA (Hünig's Base) | ACN (Acetonitrile) | Room Temp. | DIPEA is a non-nucleophilic base, preventing its own alkylation. researchgate.net |
| Isobutyl Chloride | NaH (Sodium Hydride) | DMF (Dimethylformamide) | 0 °C to Room Temp. | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine. researchgate.net |
| Isobutyl Bromide | KHCO₃ (Potassium Bicarbonate) | Acetonitrile (B52724) | Room Temp. | A milder base can be used to control reactivity and potentially improve selectivity for mono-alkylation. researchgate.net |
Reductive Amination with Isobutyraldehyde Derivatives
Reductive amination is an exceptionally efficient and popular one-pot method for N-alkylation. masterorganicchemistry.com This process involves the reaction of piperidin-4-ol with isobutyraldehyde. The initial reaction forms an unstable carbinolamine, which dehydrates to form an iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the final tertiary amine product, this compound. youtube.com
A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting aldehyde, preventing the wasteful reduction of the aldehyde to isobutanol. masterorganicchemistry.com
| Reducing Agent | Solvent | pH/Catalyst | Key Characteristics |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Mildly Acidic (e.g., Acetic Acid) | Highly selective for iminium ions over ketones/aldehydes; reaction can be performed in one pot. masterorganicchemistry.comyoutube.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Often used without additional acid. | A milder and less toxic alternative to NaBH₃CN; highly effective for a wide range of substrates. masterorganicchemistry.comsciencemadness.org |
| Borane-Pyridine Complex (BAP) | Ethanol (EtOH) | Neutral | A less expensive and less toxic alternative to cyanide-based reagents; effective for piperidine alkylation. tandfonline.com |
| H₂ / Catalyst | Ethanol (EtOH) or Methanol (MeOH) | Pd/C, PtO₂ | Catalytic hydrogenation is a "clean" method, but may require pressure and can sometimes be less selective depending on other functional groups present. nih.gov |
This approach avoids the use of alkyl halides and often proceeds under mild conditions with high yields, making it a preferred method in many synthetic applications. masterorganicchemistry.comtandfonline.com
Elaboration of the Piperidin-4-ol Functionality
The introduction of the hydroxyl group at the 4-position of the piperidine ring is a critical transformation in the synthesis of these target molecules. This is often achieved through the reduction of a piperidin-4-one precursor or through more complex stereoselective strategies.
A common and direct method for the synthesis of this compound is the reduction of its corresponding ketone precursor, 1-(2-methylpropyl)piperidin-4-one. sigmaaldrich.comcymitquimica.com This ketone is commercially available and serves as a versatile starting material. sigmaaldrich.comcymitquimica.com The reduction of the carbonyl group can be accomplished using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a frequently employed reagent for this transformation, converting the ketone to the corresponding secondary alcohol. mdpi.comnih.gov
The synthesis of the precursor, 1-(2-methylpropyl)piperidin-4-one, can be achieved through methods like the Dieckmann condensation. This involves the intramolecular cyclization of an amino-diester, followed by hydrolysis and decarboxylation. researchgate.net Another approach is the aza-Michael reaction, which is an atom-efficient method for preparing N-substituted 4-piperidones. kcl.ac.uk This can involve a one-pot oxidation-cyclization of a suitable precursor with an amine. kcl.ac.uk
The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, particularly when substituents are present on the piperidine ring, leading to mixtures of diastereomers. thieme-connect.com For example, the reduction of N-substituted 4-piperidones often yields a mixture of cis and trans isomers. thieme-connect.com
Table 1: Reduction of 1-(2-Methylpropyl)piperidin-4-one
| Precursor | Reducing Agent | Product | Reference |
| 1-(2-Methylpropyl)piperidin-4-one | Sodium Borohydride | This compound | mdpi.com |
More sophisticated methods for introducing the hydroxyl group with stereocontrol involve hydroxylation of a pre-formed piperidine ring or the ring-opening of a piperidine-based epoxide. Stereoselective hydroxylation can be achieved using enzymatic methods. For example, engineered hydroxylases can introduce hydroxyl groups at specific positions on the piperidine ring with high stereoselectivity. chemistryviews.org
Epoxide ring-opening strategies offer a powerful tool for the synthesis of highly substituted piperidin-4-ols. researchgate.netnih.govencyclopedia.pub This approach typically involves the epoxidation of a tetrahydropyridine (B1245486) intermediate, followed by regioselective and stereospecific ring-opening with a nucleophile, such as water or an alcohol. The stereochemistry of the final product is dictated by the stereochemistry of the epoxide and the nature of the ring-opening reaction, which often proceeds via an SN2 mechanism. youtube.com For instance, the epoxidation of a 4-methylenepiperidine (B3104435) followed by ring-opening can provide access to 4-substituted 4-hydroxypiperidines. thieme-connect.com
A notable strategy involves the use of a bifunctional epoxidation reagent that can direct the epoxidation to a specific face of the molecule through hydrogen bonding, thereby controlling the diastereoselectivity. researchgate.net Subsequent nucleophilic ring-opening of the resulting epoxide affords the desired piperidinol with high regioselectivity. researchgate.net
Table 2: Epoxide Ring-Opening for Piperidin-4-ol Synthesis
| Starting Material | Key Steps | Product | Reference |
| Tetrahydropyridine | Diastereoselective epoxidation, Regioselective ring-opening | Substituted Piperidin-4-ol | researchgate.net |
| 4-Methylenepiperidine | Stereoselective epoxidation, Ring-opening | 4-Substituted 4-Hydroxypiperidine (B117109) | thieme-connect.com |
Enantioselective Synthesis of Chiral this compound Stereoisomers
The synthesis of single enantiomers of this compound and its analogues is of significant interest for pharmaceutical applications, as different stereoisomers can exhibit distinct biological activities.
Chiral auxiliaries are compounds that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comyoutube.com In the context of piperidin-4-ol synthesis, chiral auxiliaries can be used to control the formation of specific stereoisomers. researchgate.net For example, phenylglycinol-derived oxazolopiperidone lactams are versatile chiral building blocks that allow for the regio- and stereocontrolled introduction of substituents on the piperidine ring. researchgate.net
Asymmetric catalysis provides another powerful approach to enantioselective piperidine synthesis. acs.org For instance, rhodium-catalyzed asymmetric hydrogenation has been employed in the synthesis of chiral 4-amino-3-hydroxy piperidines. nih.gov Gold catalysis has also been utilized in a one-pot synthesis of piperidin-4-ols with excellent diastereoselectivities. nih.gov
Achieving a high degree of diastereoselectivity is crucial in multi-step syntheses of complex piperidin-4-ol derivatives. rsc.org This can be accomplished by carefully choosing reaction conditions and reagents that favor the formation of one diastereomer over others. For example, in ring-forming reactions, the diastereoselectivity can often be controlled by temperature. nih.gov
A strategy for the diastereoselective synthesis of 2-substituted-4-hydroxy piperidines involves the use of chiral zwitterionic bicyclic lactams derived from (R)-(-)-2-phenylglycinol. rsc.org This methodology allows for the synthesis of specific diastereomers, such as (2S,4S)-2-methylpiperidin-4-ol. rsc.orgresearchgate.net
Advanced Analytical and Characterization Techniques
Spectroscopic Methods for Structural Elucidation of 1-(2-Methylpropyl)piperidin-4-ol
Spectroscopic techniques are indispensable for determining the molecular architecture of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed map of its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and 2D Techniques for Conformational Analysis and Stereochemistry
Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the isobutyl group and the piperidine (B6355638) ring. The methine proton of the isobutyl group would likely appear as a multiplet, coupled to the non-equivalent methyl and methylene (B1212753) protons. The protons on the piperidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton of the hydroxyl group may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. Distinct signals would be expected for the methyl, methine, and methylene carbons of the isobutyl group, as well as for the carbons of the piperidine ring. The carbon bearing the hydroxyl group (C-4) would appear at a characteristic downfield shift.
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between protons, helping to trace the connectivity within the isobutyl group and the piperidine ring. HSQC spectra would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, which is vital for determining the conformational preferences of the piperidine ring (e.g., chair conformation with the isobutyl and hydroxyl groups in equatorial or axial positions) and the relative stereochemistry.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from analogous structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isobutyl Group | ||
| CH(CH₃)₂ | Multiplet | ~25-30 |
| CH(CH₃ )₂ | Doublet | ~20-25 |
| CH₂ | Doublet | ~65-70 |
| Piperidine Ring | ||
| H-2, H-6 | Multiplets | ~50-55 |
| H-3, H-5 | Multiplets | ~35-40 |
| H-4 | Multiplet | ~65-70 |
| Substituents | ||
| OH | Broad Singlet | - |
Note: These are predicted values and may vary based on experimental conditions.
Mass Spectrometry (MS): High-Resolution and Tandem Mass Spectrometry
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₁₉NO).
While experimental mass spectra for this compound are not widely published, predicted data for the related compound 1-methyl-4-(2-methylpropyl)piperidin-4-ol (B6148756) (C₁₀H₂₁NO) is available. uni.lu For this compound, the protonated molecule ([M+H]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.
Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of the parent ion to generate a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. For this compound, fragmentation would likely occur at the C-C bonds of the isobutyl group and through the cleavage of the piperidine ring, providing confirmation of the connectivity of the molecule.
A table of predicted mass-to-charge ratios for common adducts of this compound in high-resolution mass spectrometry is provided below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 158.1545 |
| [M+Na]⁺ | 180.1364 |
| [M+K]⁺ | 196.1104 |
Note: These are calculated theoretical values.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would likely be observed in the 1000-1250 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, providing a unique signature for the molecule. While a specific spectrum for this compound is not available, data for 4-hydroxypiperidine (B117109) shows a prominent O-H stretch. nih.govnist.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C and C-N skeletal vibrations are often more prominent in Raman spectra than in IR spectra. The symmetric C-H stretching vibrations would also be clearly visible.
A table summarizing the expected characteristic vibrational frequencies for this compound is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C-H (alkyl) | Stretching | 2850-3000 |
| C-N | Stretching | 1000-1250 |
| C-O | Stretching | 1050-1150 |
Chromatographic Techniques for Purity Assessment and Stereoisomer Separation
Chromatographic methods are essential for determining the purity of this compound and for separating any stereoisomers that may be present.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govrsc.org Detection could be achieved using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as the compound lacks a strong UV chromophore. Alternatively, derivatization with a UV-active agent could allow for UV detection. nih.gov The purity of the sample would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
A hypothetical HPLC method for the purity analysis of this compound is outlined below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | Charged Aerosol Detector (CAD) |
| Column Temperature | 30 °C |
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound is a chiral molecule (the C-4 carbon is a stereocenter), it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of CSP and mobile phase is critical and would need to be empirically determined. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds. mdpi.com The separated enantiomers would be detected, and their relative peak areas would be used to calculate the enantiomeric excess (ee).
Gas Chromatography (GC) Applications
Gas Chromatography is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. For a molecule like this compound, GC is instrumental in assessing purity, identifying impurities, and quantifying the compound in various matrices.
Methodology and Findings
The analysis of piperidine derivatives by GC often requires careful method development, primarily due to the polarity imparted by the hydroxyl (-OH) and amine functional groups. researchgate.net These groups can lead to poor peak shape (tailing) and reduced sensitivity on common non-polar GC columns due to interactions with the stationary phase. oup.com To mitigate these effects, derivatization is a common strategy. The hydroxyl group of this compound can be converted to a less polar, more volatile ether or ester, such as a trimethylsilyl (B98337) (TMS) ether or an acetyl ester. oup.com Similarly, the secondary amine of the piperidine ring can be derivatized. oup.com
However, direct analysis without derivatization is also possible and often preferred for its simplicity. researchgate.net This typically involves using a specialized capillary column with a stationary phase designed for the analysis of amines or other basic compounds. A common choice would be a column with a diphenyl dimethyl polysiloxane stationary phase or a base-deactivated column that minimizes peak tailing. researchgate.net A flame ionization detector (FID) is generally suitable for quantitative analysis due to its robustness and linear response for carbon-containing compounds. researchgate.net For definitive identification of the compound and its impurities, a mass spectrometer (MS) is used as the detector (GC-MS), providing both retention time data and a mass spectrum that serves as a molecular fingerprint. cmbr-journal.comresearchgate.net
A hypothetical GC method for the analysis of this compound could be developed as follows:
Table 1: Illustrative Gas Chromatography Method Parameters
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless for trace analysis |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp | FID: 300 °C; MS Transfer Line: 280 °C |
This table represents a typical starting point for method development and is not based on specific experimental data for this compound.
Research on similar substituted piperidines demonstrates that GC can effectively separate regioisomers and diastereomers, which is crucial for compounds with multiple substitution points. researchgate.netnih.gov The retention time of this compound would be influenced by its boiling point and its interaction with the stationary phase, allowing for its separation from starting materials, by-products, and degradation products.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray Crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, this method can provide definitive information on its molecular conformation and, crucially, its absolute stereochemistry, provided a suitable single crystal can be grown. nih.gov
Principles and Expected Findings
The analysis begins with growing a high-quality single crystal of the compound. This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. thieme-connect.de From this map, the positions of individual atoms can be determined, yielding precise bond lengths, bond angles, and torsional angles.
For this compound, X-ray analysis would reveal the conformation of the piperidine ring. Like cyclohexane, piperidine rings typically adopt a stable chair conformation to minimize steric and torsional strain. iucr.orgnih.gov The substituents—the 2-methylpropyl group on the nitrogen and the hydroxyl group at the C4 position—would occupy either axial or equatorial positions. The preferred conformation would be the one that minimizes steric hindrances, such as 1,3-diaxial interactions. researchgate.net Studies on similarly substituted piperidines have shown that the ring can also adopt twist-boat conformations, particularly when influenced by crystal packing forces or specific intramolecular interactions. researchgate.net
Since the C4 position of the piperidine ring is a stereocenter (assuming it is not on a plane of symmetry with the rest of the molecule), this compound is a chiral compound. X-ray crystallography is a powerful method for determining the absolute configuration (R or S) of a chiral center in an enantiomerically pure crystal. nih.govnih.gov This is achieved through the analysis of anomalous dispersion effects, which are small differences in the diffraction pattern caused by the interaction of X-rays with the core electrons of the atoms. researchgate.net The Flack parameter is a value calculated during the structure refinement that indicates whether the determined absolute structure is correct. nih.gov
Table 2: Representative Crystallographic Data Obtainable for a Piperidine Derivative
| Parameter | Description | Example Data from a Piperidine Derivative researchgate.net |
| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). | Triclinic |
| Space Group | The symmetry group of the crystal. | P-1 |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 7.16 Å, b = 10.48 Å, c = 14.69 Å; α = 100.87°, β = 97.05°, γ = 94.55° |
| Conformation | The observed 3D shape of the molecule. | Chair conformation of the piperidine ring. |
| Key Bond Lengths | The distances between specific atoms (e.g., C-N, C-O, C-C). | C-N: ~1.47 Å; C-O: ~1.43 Å |
| Key Bond Angles | The angles between three connected atoms (e.g., C-N-C, C-C-O). | C-N-C in ring: ~111° |
| Flack Parameter | A value indicating the correctness of the absolute stereochemistry determination. | A value close to 0 with a small error indicates a correct assignment. |
This table is illustrative, with example data drawn from a published crystal structure of a different piperidine derivative for contextual purposes. researchgate.net
Computational Chemistry and in Silico Modeling of 1 2 Methylpropyl Piperidin 4 Ol
Electronic Structure and Reactivity Studies via Quantum Chemistry
Quantum chemistry methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and inherent reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 1-(2-Methylpropyl)piperidin-4-ol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), can be used to determine a variety of molecular properties. researchgate.netmdpi.commdpi.com These calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation. mdpi.com
Once the geometry is optimized, key electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. These parameters help in predicting sites susceptible to electrophilic or nucleophilic attack.
Furthermore, DFT can be utilized to model reaction pathways involving this compound, identifying transition states and calculating activation energies, which provides a deeper understanding of its chemical behavior.
Table 1: Hypothetical Molecular Properties of this compound Calculated via DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value | Significance |
| Total Energy | (Value in Hartrees) | Thermodynamic stability of the molecule. |
| Dipole Moment | (Value in Debye) | Polarity and intermolecular interactions. |
| HOMO Energy | (Value in eV) | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | (Value in eV) | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | (Map showing positive/negative regions) | Predicts sites for electrophilic and nucleophilic attack. |
Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) offer a higher level of theory compared to DFT for certain applications. While computationally more demanding, they can provide more accurate predictions for properties such as electronic energies and reaction barriers. osi.lv For a molecule like this compound, these high-accuracy predictions are valuable for benchmarking results from less computationally expensive methods and for gaining a precise understanding of its electronic characteristics. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed information on the conformational flexibility and dynamics of molecules in various environments. researchgate.neted.ac.uk
The piperidine (B6355638) ring in this compound is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The substituents—the 2-methylpropyl group on the nitrogen and the hydroxyl group at the C4 position—can be in either an axial or equatorial position. osi.lv
MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. By simulating the molecule's movement over nanoseconds or longer, researchers can observe transitions between different conformations and understand the flexibility of the piperidine ring and its side chains. This is crucial as the three-dimensional shape of a molecule often dictates its biological activity. nih.gov It is generally expected that conformations with bulky substituents in the equatorial position are energetically more favorable. osi.lv
Table 2: Potential Stable Conformers of this compound
| Conformer | 2-Methylpropyl Group Position | Hydroxyl Group Position | Expected Relative Stability |
| 1 | Equatorial | Equatorial | Most Stable |
| 2 | Equatorial | Axial | Less Stable |
| 3 | Axial | Equatorial | Less Stable |
| 4 | Axial | Axial | Least Stable |
Note: The relative stability is a general prediction based on steric hindrance principles.
The behavior and stability of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model solvent molecules (such as water, methanol, or DMSO) around this compound. nih.gov These simulations provide insights into how solvent interactions affect the conformational preferences of the molecule.
By analyzing the simulation trajectory, one can calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. researchgate.netnih.gov For this compound, analyzing the RDF around the polar hydroxyl group and the nitrogen atom can reveal the structure of the solvation shell and the extent of hydrogen bonding with the solvent, which is critical for understanding its solubility and stability in different environments. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For piperidine derivatives, QSAR models can be developed to predict their activity against a specific biological target. nih.govjetir.org
The process involves several steps. First, a dataset of piperidine compounds with known biological activities (e.g., IC50 values) is compiled. Then, for each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties (topological, spatial, thermodynamic, etc.). nih.govresearchgate.net
Finally, a mathematical model is created using statistical techniques like Multiple Linear Regression (MLR) to correlate the descriptors with the observed biological activity. jetir.org A robust QSAR model can not only predict the activity of new, unsynthesized piperidine derivatives but also provide insights into the structural features that are important for the desired activity. nih.govnih.gov
Table 3: Example Structure of a QSAR Dataset for Piperidine Derivatives
| Compound | Molecular Descriptors | Biological Activity (e.g., log(1/IC50)) | ||
| Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., LogP) | Descriptor 3 (e.g., Dipole Moment) | ||
| Derivative 1 | Value | Value | Value | Value |
| Derivative 2 | Value | Value | Value | Value |
| Derivative 3 | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
Note: This table illustrates the general format of a QSAR dataset. Actual studies may use hundreds of descriptors and advanced statistical methods.
Development of Physicochemical and Structural Descriptors
Physicochemical and structural descriptors are fundamental to understanding the behavior of a molecule in a biological system. These descriptors can be calculated using various computational software and are crucial for developing predictive models. For this compound, while specific experimental data is limited, these properties can be accurately predicted.
Physicochemical Descriptors: These properties influence the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME). Key descriptors include:
Molecular Weight: The mass of one mole of the substance.
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which affects its ability to cross cell membranes.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties.
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors, which influences binding to biological targets.
Rotatable Bonds: The number of bonds that can rotate freely, affecting the molecule's conformational flexibility.
Structural Descriptors: These descriptors define the three-dimensional arrangement of the molecule and are critical for its interaction with biological macromolecules. They include:
Molecular Formula and Connectivity: The types and number of atoms and their bonding arrangement.
3D Conformation: The spatial arrangement of atoms, which can be determined through energy minimization calculations.
Molecular Shape and Size: Descriptors that quantify the steric properties of the molecule.
A table of predicted physicochemical and structural descriptors for a closely related compound, 1-(2-Methylpropyl)-4-prop-2-enylpiperidin-4-ol, is presented below to provide representative values for this class of molecules. nih.gov
| Descriptor | Predicted Value |
| Molecular Formula | C12H23NO |
| Molecular Weight | 197.32 g/mol |
| XLogP3-AA (LogP) | 2.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 197.177964357 Da |
| Topological Polar Surface Area (TPSA) | 23.5 Ų |
| Heavy Atom Count | 14 |
| Complexity | 159 |
Note: Data is for the structurally similar compound 1-(2-Methylpropyl)-4-prop-2-enylpiperidin-4-ol as a proxy due to the lack of direct computational studies on this compound. nih.gov
Predictive Models for Biological Interaction Potency
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate the physicochemical and structural descriptors of a series of compounds with their biological activity. These models are invaluable for predicting the potency of new, unsynthesized molecules.
The development of a QSAR model for a class of compounds including this compound would typically involve:
Data Collection: Assembling a dataset of structurally related piperidine derivatives with experimentally determined biological activity against a specific target.
Descriptor Calculation: Calculating a wide range of physicochemical and structural descriptors for each molecule in the dataset.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure its reliability.
For instance, QSAR studies on piperine analogs have successfully created models to predict the inhibition of bacterial efflux pumps, demonstrating the utility of this approach for piperidine-containing scaffolds. nih.gov Such a model for N-alkyl-4-hydroxypiperidines could guide the design of new derivatives with enhanced biological activity.
Ligand-Based and Structure-Based Drug Design Approaches for Piperidine Scaffolds
The piperidine scaffold is a common motif in many approved drugs and natural products, making it an attractive starting point for drug design. Both ligand-based and structure-based approaches can be employed to design novel piperidine derivatives with desired biological activities.
Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be broadly categorized into ligand-based and structure-based methods.
Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown but a set of active molecules is available. It involves identifying molecules in a database that have similar properties (e.g., shape, pharmacophore) to the known active compounds. For this compound, if its biological activity were known, molecules with similar physicochemical and structural features could be identified from large chemical libraries.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target macromolecule is known, SBVS can be employed. This method, which includes molecular docking, involves fitting candidate molecules into the binding site of the target and scoring their potential interactions. This allows for the identification of novel compounds that are predicted to have high binding affinity. The use of computer-aided drug design (CADD) has become a revolutionary tool in the pharmaceutical industry for screening biologically active compounds. sciengpub.ir
Molecular Docking Studies with Relevant Target Macromolecules
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule, such as this compound, to a biological target.
The process of molecular docking involves:
Preparation of the Target and Ligand: The 3D structures of the target protein and the ligand (this compound) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the target.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.
Molecular docking studies have been successfully applied to various piperidine derivatives to elucidate their binding mechanisms with targets such as the dopamine D2 receptor and dipeptidyl peptidase IV. malayajournal.orgsemanticscholar.org For this compound, potential macromolecular targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes, where the piperidine scaffold can form crucial interactions. The insights gained from such studies can guide the rational design of more potent and selective analogs.
Structure Activity Relationship Sar Investigations of 1 2 Methylpropyl Piperidin 4 Ol Derivatives
Influence of N-Substitution Pattern on Molecular Recognition
The substituent attached to the piperidine (B6355638) nitrogen atom plays a pivotal role in how these molecules are recognized by their biological targets. The nature of this group can influence binding affinity, selectivity, and functional activity. For instance, in a series of piperidinylpyrrolopyridine derivatives, the characteristics of the acid chain linked to the piperidine nitrogen were identified as a critical factor for both in vivo duration of action and the absence of sedative properties. researchgate.net
Alterations to the N-substituent can dramatically impact a compound's pharmacological profile. For example, replacing a pyrrolidine (B122466) group with a piperidine in certain scaffolds led to a threefold increase in activity on specific enzymes. acs.org This highlights the sensitivity of molecular recognition to the size, shape, and basicity of the N-substituent. In another example, the synthesis of various 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives demonstrated that modifications at this position significantly influenced their analgesic activities. nih.gov
The strategic modification of the N-substituent is a common strategy to enhance desired activities and reduce unwanted side effects. For example, in the development of selective SIK2/SIK3 inhibitors, replacing a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole substituent with an N-methyl tetrahydroisoquinoline led to increased selectivity against Aurora kinase B while maintaining potent SIK inhibition. acs.org
Table 1: Impact of N-Substitution on Biological Activity
| Base Scaffold | Original N-Substituent | Modified N-Substituent | Observed Change in Activity |
| Piperidinylpyrrolopyridine | Varied Acid Chains | Optimized Acid Chain | Maintained duration of action, reduced sedative properties researchgate.net |
| 1,6-napthyridine analog | Pyrrolidine | Racemic piperidine | 3-fold gain of activity on SIK2 acs.org |
| Pyridine (B92270) derivative | 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | N-methyl tetrahydroisoquinoline | Increased selectivity against Aurora kinase B acs.org |
Stereochemical Requirements for Specific Molecular Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. The specific spatial orientation of functional groups dictates how a molecule fits into its binding site, much like a key fits into a lock.
For piperidine derivatives, the stereochemistry at chiral centers can lead to significant differences in potency and efficacy between enantiomers. In a study of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently displayed stronger analgesic activity than their R-(-) counterparts. nih.gov Interestingly, the more active S-(+) enantiomers had the opposite configuration to morphine at its C-9 asymmetric center, suggesting a different binding mode or interaction with the receptor. nih.gov This underscores that a deep understanding of the target's topology is necessary to predict which stereoisomer will be more active.
Furthermore, the R-(-) enantiomers of some of these compounds exhibited narcotic antagonist activity, a property not observed in the S-(+) enantiomers. nih.gov This demonstrates that stereochemistry can not only influence the potency of a desired activity but can also introduce entirely different pharmacological effects.
Role of the Hydroxyl Group at C-4 in Binding and Modulation
The hydroxyl group at the C-4 position of the piperidine ring is a key functional group that can significantly influence a molecule's binding affinity and modulatory activity. This is due to its ability to participate in hydrogen bonding, a fundamental interaction in molecular recognition.
In the context of the hERG potassium channel, a common anti-target in drug development, hydrogen bonding interactions are crucial for the binding of many ligands. nih.gov The hydroxyl group of a piperidine derivative can act as a hydrogen bond donor or acceptor, forming a stable connection with amino acid residues in the binding pocket of a receptor or enzyme. For example, studies on various ligands have shown that hydrogen bonds between the drug and residues like tyrosine are important for binding. nih.gov
The presence and orientation of this hydroxyl group can therefore be a determining factor for a compound's activity. Its removal or modification can lead to a significant loss of potency, highlighting its importance in the SAR of these compounds.
Conformational Analysis and Its Correlation with Observed Activities
The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of atoms that can be changed by rotation about single bonds. The piperidine ring can adopt several conformations, with the chair conformation being the most stable. The orientation of substituents on the ring (axial vs. equatorial) can have a profound impact on how the molecule interacts with its biological target.
Computational methods, such as molecular docking, are often employed to predict the preferred binding conformation of a molecule. For instance, docking studies of ENPP1 inhibitors predicted that the piperidine ring participates in hydrophobic interactions with specific amino acid residues. acs.org The conformation adopted by the piperidine ring and its substituents within the binding site is critical for maximizing these favorable interactions and, consequently, for achieving high potency.
Physicochemical Features Influencing hERG Channel Interactions of Piperidine Analogues
The human ether-à-go-go-related gene (hERG) potassium channel is a critical protein for cardiac function, and its unintended blockade by drugs can lead to life-threatening arrhythmias. nih.gov Therefore, understanding the physicochemical features that govern the interaction of piperidine analogues with the hERG channel is of paramount importance in drug discovery.
Several key physicochemical properties have been identified as being influential in hERG channel blockade:
Hydrophobicity: A strong correlation has been found between the hydrophobicity of the amino acid side chain at position 656 in the hERG channel's S6 domain and the potency of channel block by various drugs. nih.gov This suggests that hydrophobic interactions play a significant role in the binding of many hERG blockers. Computational studies have also shown that hydrophobic properties on the van der Waals surface of molecules can be favorable for hERG blocking activity. nih.gov
Aromaticity and Cation-π Interactions: The presence of an aromatic side group at residue Tyr-652 in the hERG channel is essential for high-affinity block by many drugs. nih.gov This is attributed to the formation of a cation-π interaction between the aromatic ring of the tyrosine and the basic tertiary nitrogen present in many piperidine-containing drugs. nih.gov
Polarity and Electronegativity: The presence of polar or electronegative groups in a molecule can be detrimental to both MCH R1 antagonistic and hERG blocking activities. nih.gov This suggests that a certain degree of lipophilicity is required for effective interaction with the hERG channel binding site.
Strategies to mitigate hERG liability often involve modifying these physicochemical properties. For example, reducing the basicity of the piperidine nitrogen or introducing specific structural motifs can decrease a compound's affinity for the hERG channel. In the development of SIK inhibitors, replacing a benzonitrile (B105546) moiety with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group led to reduced hERG channel inhibition. acs.org Similarly, replacing a basic piperidine with a neutral trans-cyclobutanol group was shown to increase passive permeability and was a strategy explored to potentially reduce hERG interaction. acs.org
Table 2: Physicochemical Properties and hERG Interaction
| Physicochemical Feature | Influence on hERG Interaction | Example/Observation |
| Hydrophobicity | Increased hydrophobicity at key sites can enhance blocking potency. nih.gov | Potency of block by cisapride, terfenadine, and MK-499 correlated with the hydrophobic surface area of the residue at position 656. nih.gov |
| Aromaticity | Essential for high-affinity block via cation-π interactions. nih.gov | An aromatic side group at Tyr-652 is crucial for interaction with the basic nitrogen of many drugs. nih.gov |
| Polarity | Increased polarity can be detrimental to hERG blocking activity. nih.gov | The presence of polar/electronegative groups was found to be unfavorable for hERG blockade in a QSAR study. nih.gov |
In Vitro Biological Target and Mechanistic Research
Receptor Binding and Functional Assay Studies of Piperidine (B6355638) Derivatives
The interaction of piperidine derivatives with various receptors has been a significant area of research, leading to the discovery of potent and selective antagonists for several key drug targets.
Investigation of Kappa Opioid Receptor Antagonism for Piperidine Analogues
The kappa opioid receptor (KOR) is a G-protein coupled receptor involved in modulating motivation, emotion, and cognitive function. nih.gov Antagonists of the KOR are being investigated for their potential in treating stress-related disorders and addiction. nih.gov Structure-activity relationship (SAR) studies on the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists have identified potent and selective KOR antagonists. core.ac.uk
A key assay used to determine the functional antagonism of these compounds is the [³⁵S]GTPγS binding assay, which measures the compound's ability to inhibit the binding of a radiolabeled GTP analog to G-proteins upon receptor activation. core.ac.uk One of the most potent and selective KOR antagonists identified from this class is (3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, which exhibits a high affinity for the KOR. core.ac.uk
| Compound | KOR Ke (nM) | Selectivity (μ/κ) | Selectivity (δ/κ) | Assay | Reference |
|---|---|---|---|---|---|
| (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) | 0.096 | 165 | 384 | [³⁵S]GTPγS binding assay | core.ac.uk |
| (3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | 0.03 | 100 | 793 | [³⁵S]GTPγS binding assay | core.ac.uk |
Exploration of Histamine (B1213489) H3 Receptor Antagonism for Piperidine Derivatives
The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an auto- and heteroreceptor to regulate neurotransmission. nih.gov H3R antagonists are being explored for their potential in treating a variety of neurological and psychiatric disorders. nih.gov
Studies have shown that non-imidazole alkylpiperidine derivatives can act as potent H3R antagonists. nih.gov The pharmacological profile of these compounds has been assessed using radioligand binding assays in cells stably expressing the human H3R. nih.gov The piperidine moiety has been identified as a critical structural element for dual H3/σ1 receptor activity in some series of compounds. nih.govacs.org
| Compound Class | Affinity (pKi) | Assay | Cell Line | Reference |
|---|---|---|---|---|
| Alkylpiperidine derivatives | 8.35 - 8.56 | Radioligand binding assay | SK-N-MC cells | nih.gov |
| Piperidine derivative 11 | 8.15 (hH3R Ki = 7.1 nM) | Radioligand binding assay / mini-G protein recruitment assay | HEK293T cells | acs.org |
Evaluation as T-type Calcium Channel Inhibitors for Piperidine Derivatives
T-type calcium channels are involved in a variety of physiological processes, and their dysregulation has been linked to neurological disorders such as epilepsy and neuropathic pain. mdpi.com The discovery of potent and selective inhibitors of T-type calcium channels is therefore of significant therapeutic interest. acs.org
A series of 1,4-substituted piperidine amides has been identified as potent T-type calcium channel antagonists. acs.org Through optimization of high-throughput screening leads, compounds with significantly improved selectivity profiles have been developed. acs.org For example, the introduction of a 3-axial fluoro group on the piperidine ring led to a compound with good oral bioavailability and brain penetration. acs.org
| Compound | Cav3.2 IC50 | Assay | Reference |
|---|---|---|---|
| 1,4-disubstituted piperidine derivative 1-4 | 1 nM | Not specified | mdpi.com |
| 3-axial fluoropiperidine 30 | Not specified, but noted as having a significantly improved selectivity profile | Not specified | acs.org |
Enzymatic Activity Modulation and Inhibition Assays
Piperidine derivatives have also been shown to modulate the activity of various enzymes, highlighting another facet of their biological activity.
Sterol Biosynthesis Pathway Inhibition for Related Piperidine Derivatives
The sterol biosynthesis pathway is essential for the production of cholesterol and other vital sterols. nih.govnebraska.edu Inhibition of this pathway can have significant physiological effects and is a mechanism of action for some drugs. nih.govnebraska.edu
A notable example is 2-Isopropyl-4-dimethylamino-5-methylphenyl-1-piperidine carboxylate methyl chloride, which has been shown to inhibit the incorporation of ¹⁴C-mevalonate into sterols in both tobacco seedlings and cell-free rat liver preparations. core.ac.uk This inhibition leads to the accumulation of squalene-2,3-epoxide, an intermediate in the sterol biosynthesis pathway. core.ac.uk Furthermore, a review on chemical inhibitors of sterol biosynthesis noted that several compounds containing a piperidine moiety, such as the antipsychotics haloperidol (B65202) and penfluridol, can inhibit DHCR7, an enzyme in the cholesterol synthesis pathway. nih.gov
| Compound | Effect | System | Reference |
|---|---|---|---|
| 2-Isopropyl-4-dimethylamino-5-methylphenyl-1-piperidine carboxylate methyl chloride | Inhibits incorporation of ¹⁴C-mevalonate into sterols; causes accumulation of squalene-2,3-epoxide. | Tobacco seedlings and cell-free rat liver preparations | core.ac.uk |
| Haloperidol (contains 4-chlorophenyl-4-hydroxypiperidine) | Inhibits DHCR7, leading to elevated 7-DHC. | Not specified | nih.gov |
| Penfluridol (contains 4-chlorophenyl-4-hydroxypiperidine) | Inhibits DHCR7, leading to elevated 7-DHC. | Not specified | nih.gov |
Cell-Based Assays for Pathway Modulation and Biological Response
Cell-based assays provide a crucial platform for understanding the downstream cellular consequences of the interaction between a compound and its biological target. Various piperidine derivatives have been evaluated in such assays, revealing their ability to modulate key cellular pathways and induce specific biological responses, particularly in the context of cancer research.
Novel piperidine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov For instance, compound 17a, a piperidine derivative, exhibited potent antiproliferative activity against prostate (PC3), gastric (MGC803), and breast (MCF7) cancer cell lines with low micromolar IC₅₀ values. nih.gov Further investigation revealed that this compound induces apoptosis in PC3 cells in a concentration-dependent manner, as demonstrated by morphological changes and Annexin V-FITC/PI staining. nih.gov
In another study, trans-platinum(II) complexes containing a piperidine ligand were shown to be cytotoxic to ovarian (OV-1063) and colon (C-26) tumor cells. nih.gov These complexes were found to induce apoptosis, confirmed by early phosphatidylserine (B164497) exposure and caspase activation. nih.gov
Furthermore, piperidine derivatives have been investigated for their ability to modulate signaling pathways involved in inflammation and immunity. For example, certain piperidine derivatives have been shown to inhibit IKKβ, a key kinase in the NF-κB signaling pathway which is implicated in chronic inflammation in cancer. nih.gov Other research has focused on the development of piperidine-based compounds as inhibitors of salt-inducible kinases (SIKs), which play a role in modulating pro-inflammatory and immunoregulatory pathways. acs.orgacs.org
| Compound/Derivative Class | Cell Line(s) | Biological Effect | Assay(s) | IC50/Concentration | Reference |
|---|---|---|---|---|---|
| Piperidine derivative 17a | PC3, MGC803, MCF7 | Antiproliferative, induces apoptosis | MTT assay, Annexin V-FITC/PI staining | IC50: 0.81 µM (PC3), 1.09 µM (MGC803), 1.30 µM (MCF7) | nih.gov |
| trans-[PtCl2(4-pic)(pip)] | C-26, OV-1063 | Cytotoxic, induces apoptosis | Cytotoxicity assay, phosphatidylserine exposure, caspase activation | IC50: 4.5 µM (C-26), 6.5 µM (OV-1063) | nih.gov |
| Piperidine-based SIK2/SIK3 inhibitor (GLPG4970) | Immune cells | Modulation of pro-inflammatory and immunoregulatory cytokines | NanoBRET assay, cytokine release assays | Not specified | acs.org |
Strategies for De Novo Target Identification for Piperidine-Containing Compounds
The identification of a small molecule's biological target is a critical step in drug discovery, providing a foundation for understanding its mechanism of action and for optimizing its therapeutic potential. For novel compounds such as those containing a piperidine scaffold, where the target is not known, de novo target identification strategies are essential. These approaches can be broadly categorized into computational methods, experimental biological assays, and advanced machine learning techniques.
Computational and In Silico Approaches
Computational methods offer a rapid and cost-effective first step in hypothesizing potential biological targets for novel piperidine derivatives. rsc.org These strategies leverage the vast amount of existing biological and chemical data to predict interactions between a small molecule and proteins.
Ligand-Based Methods: These methods rely on the principle that structurally similar molecules often have similar biological activities. By comparing a novel piperidine compound to databases of molecules with known targets, predictions can be made.
Chemical Similarity Searching: This is one of the more straightforward techniques, involving screening databases to find known compounds with a high degree of structural similarity to the query molecule. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. A model can be built from a set of known active molecules and then used to screen for new compounds, like piperidine derivatives, that fit the model. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov For a new piperidine compound, a relevant QSAR model can predict its potential potency against a specific target.
Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, structure-based methods can be employed to predict binding.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. rsc.org A piperidine-containing compound can be docked into the binding sites of numerous known protein structures to identify those with the highest predicted binding affinity. nih.gov
Target Prediction Tools: Several web-based platforms use a combination of ligand and structure-based approaches to predict targets. For instance, tools like SwissTargetPrediction analyze the 2D and 3D similarity of a query molecule to libraries of known active compounds to estimate the most probable protein targets. clinmedkaz.org Similarly, the Prediction of Activity Spectra for Substances (PASS) online tool can predict a wide range of pharmacological effects and mechanisms of action based on a compound's structure. clinmedkaz.org
| Computational Strategy | Principle | Application for Piperidine Compounds | References |
| Chemical Similarity | Finds known molecules with similar structures to the query compound. | Identifies potential targets by assuming similar function to structurally related known drugs. | nih.gov |
| Pharmacophore Modeling | Uses the 3D arrangement of essential features from known active molecules. | Screens for piperidine compounds that match the pharmacophoric features required to bind a specific target. | nih.gov |
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a protein's 3D structure. | Virtually screens a piperidine compound against libraries of protein structures to identify potential high-affinity targets. | rsc.org |
| Target Prediction Servers (e.g., SwissTargetPrediction, PASS) | Combine various computational methods to predict a spectrum of potential targets and activities. | Provides a ranked list of likely protein targets (e.g., enzymes, receptors, ion channels) for a novel piperidine derivative. | clinmedkaz.org |
Experimental Target Identification Methods
Experimental approaches provide direct biochemical evidence of a drug-target interaction. These methods can be broadly divided into two classes: affinity-based and label-free methods. nih.gov
Affinity-Based Pull-Down: This is a widely used technique where the small molecule of interest (the "bait") is chemically modified with a tag (e.g., biotin) or immobilized on a solid support like resin beads. nih.gov This modified probe is then incubated with cell lysate. The target protein, which binds to the bait, is "pulled down" from the lysate and can be identified using techniques like mass spectrometry. nih.gov The design of the linker and the attachment point on the piperidine scaffold are critical to ensure that the modification does not disrupt the native binding interaction.
Label-Free Methods: These approaches identify targets by observing how the native, unmodified small molecule affects the physical or chemical properties of proteins. This avoids the potential issue of a chemical tag interfering with the binding event. nih.gov
Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. nih.gov In a DARTS experiment, cell lysate is treated with the piperidine compound and then with a protease. The proteins that are not degraded are the potential targets, which are subsequently identified by mass spectrometry. nih.gov
| Experimental Strategy | Principle | Advantages | Considerations for Piperidine Compounds | References |
| Affinity-Based Pull-Down | A tagged version of the compound is used to selectively isolate its binding partners from a cell lysate. | Direct method for isolating binding proteins. | The tag or linker could interfere with the binding interaction; requires chemical synthesis of a probe. | nih.gov |
| Drug Affinity Responsive Target Stability (DARTS) | Target proteins are stabilized by ligand binding and become resistant to protease digestion. | Uses the unmodified compound, avoiding potential artifacts from tags. | May not work for all drug-target interactions; requires sensitive detection methods. | nih.gov |
Machine Learning and De Novo Design
Recent advances in artificial intelligence have introduced powerful new strategies for both designing novel compounds and identifying their targets simultaneously.
Deep Generative Models: These machine learning models can learn the underlying patterns in large datasets of chemical structures and their associated activities. A strategy known as transfer learning can be used to "fine-tune" a model that is pre-trained on a vast chemical database with a smaller dataset of molecules active against a specific target. nih.gov The model can then generate novel molecules, potentially including new piperidine scaffolds, that are optimized for activity against that target. nih.gov
Polypharmacology Prediction: Some advanced models, like POLYGON, are designed to generate compounds that can interact with multiple targets. nih.gov These models use a chemical embedding space to represent compounds and can be trained with reinforcement learning to generate de novo structures predicted to bind to two or more desired proteins. nih.gov Such approaches are invaluable for complex diseases where modulating multiple targets may be beneficial. These systems can screen generated compounds through docking analyses to predict binding energies and orientations, offering a comprehensive de novo design and identification workflow. nih.gov
Environmental Fate and Degradation Studies of Piperidine Derivatives
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, with photolysis and hydrolysis being key mechanisms.
Photolysis:
Photolysis is the degradation of a compound by light. Studies on piperidine (B6355638) indicate that it can undergo photo-oxidation initiated by hydroxyl (OH) radicals in the atmosphere. nih.govacs.orgacs.org The rate coefficient for the reaction of piperidine with OH radicals has been determined to be (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 304 ± 2 K and 1014 ± 2 hPa. nih.govacs.org This reaction proceeds through the abstraction of a hydrogen atom from both the C-H bonds of the methylene (B1212753) groups and the N-H bond of the amine group. nih.govacs.org The major product of this reaction is 2,3,4,5-tetrahydropyridine, with minor products including 1-nitropiperidine and 1-nitrosopiperidine. nih.govacs.org
Furthermore, the photolysis of 1-nitrosopiperidine, a potential transformation product of piperidine, has been studied under natural sunlight conditions. nih.gov The presence of an isobutyl group at the nitrogen atom in 1-(2-Methylpropyl)piperidin-4-ol may influence the rate and products of photolysis compared to unsubstituted piperidine. The electron-donating nature of the alkyl group could affect the electron distribution in the piperidine ring and the N-H bond strength, potentially altering its reactivity towards photolytic degradation.
Hydrolysis:
Table 1: Photodegradation Data for Piperidine
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| OH Radical Reaction Rate Coefficient | (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 304 ± 2 K, 1014 ± 2 hPa | nih.govacs.org |
| Major Photodegradation Product | 2,3,4,5-Tetrahydropyridine | OH-initiated photo-oxidation | nih.govacs.org |
| Minor Photodegradation Products | 1-Nitropiperidine, 1-Nitrosopiperidine | OH-initiated photo-oxidation | nih.govacs.org |
| Relative Rate of 1-Nitrosopiperidine Photolysis (jrel) | 0.342 ± 0.007 (relative to jNO₂) | Natural sunlight | nih.gov |
Biotic Degradation Pathways (e.g., Microbial Metabolism and Biotransformation)
Biotic degradation, mediated by microorganisms, is a primary pathway for the breakdown of organic compounds in the environment.
Microbial Metabolism:
Several studies have demonstrated the microbial degradation of piperidine. Microbial consortia from various environmental sources have been shown to degrade piperidine under denitrifying conditions, utilizing it as a source of carbon, nitrogen, and energy. nih.gov This anaerobic degradation is coupled with the reduction of nitrate (B79036) to nitrogen gas. nih.gov
A novel species of the Pseudomonas putida group, designated as strain KU43P, isolated from soil, has been identified as a piperidine-degrading bacterium. nih.gov The degradation pathway in this bacterium involves a unique initial step of glutamylation of the piperidine molecule, catalyzed by a glutamine synthetase-like protein encoded by the pipA gene. nih.gov This is followed by hydroxylation mediated by a cytochrome P450 monooxygenase. nih.gov
Biotransformation:
The metabolism of piperidine-containing drugs by cytochrome P450 enzymes (P450s) is another important area of research that sheds light on potential biotransformation pathways. nih.govrsc.org For many 4-aminopiperidine (B84694) drugs, N-dealkylation catalyzed by CYP3A4 is a major metabolic route. nih.gov This process involves the removal of the alkyl group attached to the piperidine nitrogen. For this compound, N-dealkylation would lead to the formation of piperidin-4-ol. The presence of substituents on the piperidine ring can influence the rate and regioselectivity of metabolism. rsc.org
Table 2: Microbial Degradation of Piperidine
| Microorganism/Consortium | Condition | Key Enzymes/Pathways | Products/Fate | Reference |
|---|---|---|---|---|
| Environmental Microbial Consortia | Anaerobic, Denitrifying | Respiratory nitrate reduction | Utilized as C, N, and energy source; Nitrate reduced to N₂ | nih.gov |
| ***Pseudomonas sp.* strain KU43P** | Aerobic | Glutamine synthetase-like protein (PipA), Cytochrome P450 monooxygenase (PipBa) | γ-Glutamylpiperidide, subsequent hydroxylation | nih.gov |
| Cytochrome P450s (e.g., CYP3A4) | Mammalian metabolism | N-dealkylation | N-dealkylated metabolites | nih.gov |
Environmental Persistence and Mobility of Piperidine-Based Compounds
The environmental persistence and mobility of a compound determine its potential for long-range transport and accumulation in various environmental compartments. These properties are influenced by factors such as water solubility, vapor pressure, and sorption to soil and sediment.
While specific data for this compound are not available, the properties of the parent piperidine molecule offer some clues. Piperidine is miscible in water, which suggests that this compound, with its polar hydroxyl group, is also likely to have significant water solubility. nih.gov This would enhance its mobility in aqueous environments.
The sorption of piperidine derivatives to soil and sediment is influenced by the soil's organic carbon content and clay mineralogy. The basic nitrogen atom in the piperidine ring can become protonated, leading to cationic exchange interactions with negatively charged soil particles. The substitution with an isobutyl group and a hydroxyl group in this compound will affect its octanol-water partition coefficient (Kow) and, consequently, its sorption behavior.
Applications in Advanced Organic Synthesis
1-(2-Methylpropyl)piperidin-4-ol as a Versatile Synthetic Intermediate
The strategic placement of the isobutyl group on the piperidine (B6355638) nitrogen and the hydroxyl group on the C4 carbon makes this compound a bifunctional molecule with significant potential in organic synthesis. The tertiary amine is generally unreactive under many conditions, allowing the hydroxyl group to be selectively manipulated. Conversely, the nitrogen can participate in reactions under specific catalytic or activation conditions.
Building Block in Complex Heterocyclic Synthesis
While specific literature detailing the use of this compound in the synthesis of complex heterocycles is not abundant, the general utility of substituted piperidin-4-ols is well-established. These compounds serve as key starting materials for a variety of heterocyclic systems. For instance, piperidine derivatives are crucial in the synthesis of more complex structures, and diastereoselective methods have been developed to create piperidine derivatives with high selectivity, which is vital for their biological activity. vulcanchem.com The hydroxyl group of this compound can be converted into a good leaving group, facilitating intramolecular cyclization reactions to form bicyclic or spirocyclic heterocyclic systems. Furthermore, it can act as a nucleophile in reactions with electrophilic partners to construct larger, more elaborate molecules. The isobutyl group, while primarily influencing the steric environment and solubility, can also play a role in directing the stereochemical outcome of certain reactions.
Utilization in Peptide Synthesis (e.g., deprotection strategies)
In the realm of peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/t-Bu strategy, piperidine is a standard reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids. However, due to its toxicity and regulatory status, there is a continuous search for effective alternatives. researchgate.net
Studies have shown that substituted piperidines, such as 4-methylpiperidine (B120128), can be highly effective for Fmoc deprotection. researchgate.netscielo.org.mx Research indicates that the reaction rate for Fmoc removal follows the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine. researchgate.netscielo.org.mx This suggests that the substitution on the piperidine ring can modulate the basicity and steric hindrance, thereby influencing the efficiency of the deprotection step. While direct studies on this compound for this purpose are not prevalent, the successful use of other N- and C-substituted piperidines suggests its potential as an alternative deprotecting agent. The isobutyl group would likely influence the solubility of the resulting dibenzofulvene-piperidine adduct, a critical factor for its successful removal during the washing steps in SPPS. scielo.org.mx
| Deprotection Reagent | Relative Efficiency in Fmoc Removal | Key Considerations |
| Piperidine | Standard | Toxicity and regulatory concerns researchgate.net |
| 4-Methylpiperidine | High | Forms a soluble adduct with dibenzofulvene scielo.org.mx |
| 3-Methylpiperidine | Moderate | Lower reaction rate than 4-methylpiperidine researchgate.netscielo.org.mx |
| 2-Methylpiperidine | Lower | Steric hindrance affects efficiency researchgate.netscielo.org.mx |
Design and Synthesis of Functional Molecules Incorporating Piperidine Scaffolds
The piperidine ring is a key pharmacophore in a multitude of biologically active compounds. The incorporation of the this compound moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The isobutyl group can enhance lipophilicity, potentially improving membrane permeability, while the hydroxyl group offers a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.
Derivatives of piperidine have been investigated for a wide range of therapeutic applications, including as anticancer and antihypertensive agents. For example, certain piperidin-4-one derivatives have demonstrated cytotoxic effects on cancer cell lines. While not directly involving this compound, these studies highlight the potential of the broader class of piperidine-containing molecules in drug discovery. The synthesis of novel analogues of existing drugs, such as the DPP-4 inhibitor Alogliptin, has involved the creation of complex aminopiperidine derivatives, underscoring the modular nature of piperidine chemistry in generating new functional molecules. beilstein-journals.org The synthesis of such derivatives often involves multi-step sequences where the piperidine ring is constructed and functionalized in a controlled manner.
Catalytic Roles or Ligand Design in Organometallic Chemistry
There is currently a lack of specific research literature detailing the application of this compound in catalytic roles or as a ligand in organometallic chemistry. However, the structural features of this molecule suggest potential avenues for exploration. The nitrogen atom possesses a lone pair of electrons that could coordinate to a metal center, and the hydroxyl group provides a secondary binding site, potentially allowing the molecule to act as a bidentate ligand. The steric bulk of the isobutyl group could be exploited to create a specific coordination environment around a metal, influencing the selectivity and activity of a catalyst. While speculative without direct experimental evidence, the potential for this compound and its derivatives to serve as ligands in catalysis remains an area open for future investigation.
Q & A
Q. Methodological Answer :
- Synthetic Routes :
- Alkylation of Piperidin-4-ol : React piperidin-4-ol with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Reductive Amination : Use 4-piperidone and isobutylamine with NaBH₃CN in methanol to form the intermediate, followed by acid-catalyzed cyclization.
- Purification :
- Column chromatography (silica gel, gradient elution with dichloromethane/methanol 95:5 to 90:10).
- Recrystallization from ethanol/water (7:3) to achieve ≥95% purity.
- Quality Control : Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water, 1.0 mL/min flow rate) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Q. Methodological Answer :
- GHS Classification : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory irritation (STOT SE 3) .
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood for powder handling.
- Emergency Measures :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored.
- Skin Contact : Wash with soap and water for 15 minutes.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Basic: How can researchers validate the structural integrity of this compound?
Q. Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., δ 1.0 ppm for isobutyl CH₃; δ 3.5–4.0 ppm for piperidin-4-ol protons).
- Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 171.162 ([M+H]⁺, C₉H₁₉NO).
- Chromatography :
- HPLC : Use a C18 column with UV detection at 210 nm; retention time ~8.2 min under isocratic conditions (acetonitrile/water 70:30).
- Elemental Analysis : Match calculated (C: 63.12%, H: 11.18%, N: 8.18%) vs. experimental values .
Advanced: How can receptor binding affinity and specificity of this compound be evaluated?
Q. Methodological Answer :
- Radioligand Binding Assays :
- Protocol : Incubate compound with ³H-LSD and membrane preparations expressing 5-HT1F or related receptors (e.g., HEK293T cells transfected with 5-HT1F cDNA).
- Controls : Include 10 nM serotonin to assess competitive inhibition.
- Data Analysis : Calculate Ki using the Cheng-Prusoff equation. For example, a Ki of 11 nM at 5-HT1F vs. 343 nM at 5-HT2B indicates specificity .
- Functional Assays : Measure cAMP inhibition (GloSensor assay) to confirm Gi/o coupling. Use 1 μM forskolin to stimulate cAMP production .
Advanced: What experimental designs are suitable for assessing metabolic effects of this compound in vivo?
Q. Methodological Answer :
- Model System :
- Human Islet Transplant Mice : Engraft human pancreatic islets into immunodeficient mice (e.g., NSG mice).
- Dosing Regimen : Administer 10 mg/kg compound intraperitoneally twice daily for 7 days.
- Endpoints :
- Glucose Tolerance Test (GTT) : Measure blood glucose at 0, 15, 30, 60, and 120 min post-glucose injection.
- Insulin Secretion : Use ELISA to quantify serum insulin during GTT.
- Beta-Cell Survival : Immunohistochemistry for insulin-positive cells in grafts.
- Key Finding : Improved glucose tolerance in acute transplant models is mediated by beta-cell survival, not insulin secretion .
Advanced: How can nonspecific effects of this compound in pharmacological assays be mitigated?
Q. Methodological Answer :
- Concentration Optimization :
- Counter-Screening :
- Off-Target Receptors : Test against 5-HT1A, 5-HT2B, and unrelated GPCRs (e.g., β₂-adrenergic receptors) to rule out cross-reactivity.
- Luminescence Artifacts : Include vehicle controls (DMSO ≤0.1%) and normalize data to baseline luminescence.
- Validation : Confirm antagonist activity via cAMP assays (e.g., no Gs-agonist activity observed in 5-HT1F-transfected cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
